

The Discovery and Enduring Utility of Aluminum Iodide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum iodide*

Cat. No.: *B1582002*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum iodide (AlI_3), a potent Lewis acid and versatile reagent, has a rich history intertwined with the foundational principles of modern organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of **aluminum iodide**. It details its physicochemical properties, outlines various synthetic methodologies from historical perspectives to contemporary laboratory protocols, and explores its utility as a catalyst and reagent in organic synthesis. The document is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental procedures and quantitative data to facilitate its practical application and further investigation.

Introduction

Aluminum iodide is an inorganic compound with the chemical formula AlI_3 . In its anhydrous form, it exists as a white or yellowish crystalline solid that is highly hygroscopic.^[1] It is a powerful Lewis acid, readily accepting electron pairs, which underpins much of its reactivity.^[2] In the solid state and in non-coordinating solvents, it typically exists as a dimer, Al_2I_6 , structurally similar to aluminum chloride and aluminum bromide.^{[1][3]} The compound's high reactivity and oxophilic character make it a valuable reagent for the cleavage of ethers and epoxides, as well as a catalyst in a variety of organic transformations.^{[4][5]}

History and Discovery

While the precise moment of the first synthesis of **aluminum iodide** is not definitively documented, its use and study became prominent in the latter half of the 19th century. The discovery of iodine itself by Bernard Courtois in 1811 and the isolation of aluminum by Hans Christian Ørsted in 1825 were necessary precursors.[\[6\]](#)[\[7\]](#)

A significant milestone in the understanding and application of aluminum halides came with the work of French chemist Charles Friedel and American chemist James Crafts. In 1877, they discovered the electrophilic substitution reaction that now bears their names, the Friedel-Crafts alkylation and acylation, which traditionally utilizes aluminum chloride as a catalyst.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Contemporaneously, the reactivity of the aluminum-iodine system was also being explored. In a series of papers starting around 1877 and continuing into the 1880s, J. H. Gladstone and Alfred Tribe detailed what they termed the "aluminium-iodine reaction."[\[5\]](#)[\[12\]](#) Their work demonstrated the utility of the combination of aluminum and iodine in promoting reactions with alcohols and ethers, effectively generating **aluminum iodide** *in situ* to facilitate chemical transformations. This early work laid the groundwork for the later appreciation of **aluminum iodide** as a distinct and useful reagent in organic synthesis.

Physicochemical Properties of Aluminum Iodide

A summary of the key quantitative data for anhydrous **aluminum iodide** is presented in the table below.

Property	Value	References
Molecular Formula	AlI ₃	[1]
Molar Mass	407.69 g/mol	[4]
Appearance	White to yellowish crystalline solid	[1] [4]
Density	3.98 g/cm ³ (anhydrous)	[4]
Melting Point	188.28 °C (370.90 °F; 461.43 K)	[13]
Boiling Point	382 °C (720 °F; 655 K) (sublimes)	[5]
Crystal Structure	Monoclinic	[5]
Space Group	P2 ₁ /c	[14]
Standard Enthalpy of Formation (ΔfH°)	-313.8 kJ/mol (solid)	[15]
Standard Molar Entropy (S°)	159 J/(mol·K) (solid)	[15]
Molar Heat Capacity (Cp)	98.7 J/(mol·K) (solid)	[15]

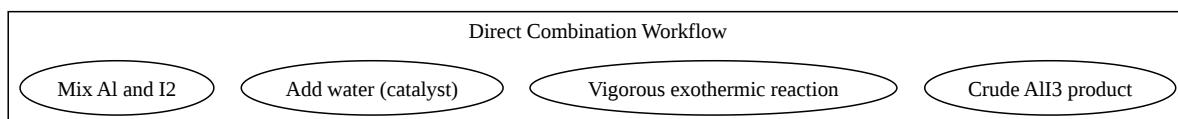
Solubility: **Aluminum iodide** is soluble in a variety of solvents, though it reacts violently with water and can react with certain coordinating solvents.[\[15\]](#)[\[16\]](#)

Solvent	Solubility	References
Water	Soluble (with reaction/hydrolysis)	[15] [16]
Ethanol	Soluble	[4] [16]
Diethyl Ether	Soluble	[4] [16]
Carbon Disulfide	Soluble	[4] [16]
Carbon Tetrachloride	Soluble	[4]
Pyridine	0.82 g/100 g (25 °C)	[15]
Benzene	147.3 g/100 g (110.7 °C)	[15]
Acetonitrile	Reaction	[15]
Tetrahydrofuran	Reaction	[15]

Experimental Protocols for the Synthesis of Aluminum Iodide

The synthesis of **aluminum iodide** can be approached through several methods, each with its own advantages and considerations regarding safety, scale, and purity of the final product.

Direct Combination of Elements (Vigorous Reaction)


This method is often used for demonstration purposes due to its spectacular and highly exothermic nature. It is generally not suitable for the preparation of high-purity **aluminum iodide** in large quantities due to the dispersal of the product.[\[4\]](#)

Protocol:

- In a fume hood, thoroughly mix 0.5 g of fine aluminum powder and 4 g of finely ground iodine crystals in a borosilicate evaporating dish.[\[17\]](#)
- Create a small indentation in the center of the powder mixture.[\[17\]](#)

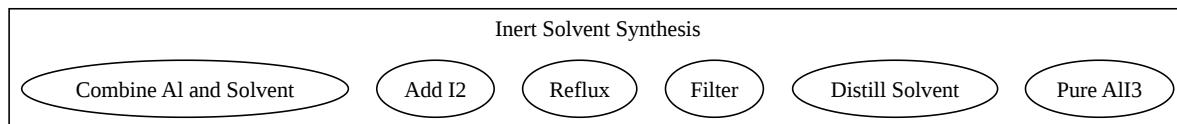
- Add a few drops of water to the indentation to initiate the reaction. The reaction is vigorous, producing a plume of purple iodine vapor and heat.[6][18]
- The resulting solid is crude **aluminum iodide**.

Safety Precautions: This reaction is extremely exothermic and produces corrosive and toxic fumes (iodine and hydrogen iodide from reaction with atmospheric moisture). It must be performed in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat.[2][17][19]

[Click to download full resolution via product page](#)

Direct Combination Synthesis Workflow

Synthesis in an Inert Solvent


A more controlled method for preparing **aluminum iodide** involves reacting the elements in an inert solvent to moderate the reaction rate.

Protocol:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5 g of pure aluminum (granules or foil) and 80 mL of dry carbon tetrachloride.
- Slowly add 20 g of dry iodine to the stirred suspension.
- Reflux the mixture with stirring until the characteristic purple color of iodine has completely disappeared.
- Filter the hot solution to remove any excess aluminum.
- Distill off the solvent under reduced pressure. The resulting solid is **aluminum iodide**.

- The product can be further purified by sublimation under vacuum.[4]

Safety Precautions: This procedure must be carried out in the absence of moisture. Carbon tetrachloride is a hazardous substance and appropriate handling precautions should be taken. The reaction should be performed in a fume hood.

[Click to download full resolution via product page](#)

Inert Solvent Synthesis Workflow

High-Temperature Sublimation Method

This method is suitable for obtaining high-purity, anhydrous **aluminum iodide**.

Protocol:

- Place 60 g of aluminum granules in a tube furnace.
- Heat the aluminum to 500-625 °C under a slow stream of inert gas (e.g., nitrogen or argon) or in a vacuum.
- Heat 18 g of iodine to approximately 180 °C to sublime it.
- Pass the iodine vapor over the heated aluminum granules.[4]
- The resulting **aluminum iodide** will sublime and can be collected in a cooler part of the apparatus. A large excess of aluminum is used to ensure complete reaction of the iodine.

Safety Precautions: This procedure involves high temperatures and requires specialized equipment. All operations must be carried out in the absence of moisture and air.

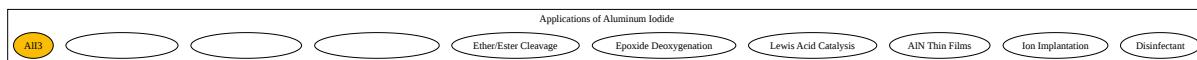
Applications in Research and Development

Aluminum iodide's reactivity makes it a valuable tool in organic synthesis.

Lewis Acid Catalysis

As a strong Lewis acid, AlI_3 is used to catalyze a variety of reactions, including certain Friedel-Crafts-type reactions.[20] Its primary use, however, is as a reagent for bond cleavage.

Cleavage of Ethers and Esters


Aluminum iodide is particularly effective at cleaving carbon-oxygen bonds in ethers and esters.[4][5] This is a valuable transformation in natural product synthesis and for the removal of protecting groups. The reaction is thought to proceed via coordination of the aluminum to the oxygen atom, followed by nucleophilic attack by the iodide ion.

Deoxygenation of Epoxides and Sulfoxides

The oxophilic nature of **aluminum iodide** facilitates the deoxygenation of epoxides to form alkenes.[4][21] It can also be used for the deoxygenation of sulfoxides.[21]

Modern Applications

More recently, **aluminum iodide** has found applications in materials science. It is used in the fabrication of aluminum nitride (AlN) thin films via chemical vapor deposition (CVD), a process important in the semiconductor industry.[22] Additionally, it has been explored as a source material for aluminum ion implantation in semiconductor manufacturing.[22] In veterinary medicine, an aerosolized form of **aluminum iodide** has been used as a disinfectant in barns to protect livestock from respiratory diseases.[16]

[Click to download full resolution via product page](#)

Logical Relationships of AlI_3 Applications

Safety and Handling

Anhydrous **aluminum iodide** is a corrosive and moisture-sensitive compound.

- Corrosivity: It causes severe skin burns and eye damage.[1][2]
- Reactivity with Water: It reacts violently with water, releasing heat and forming corrosive hydrogen iodide (HI) fumes.[1][17]
- Handling: All handling of anhydrous **aluminum iodide** should be conducted in a fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[2][19]
- Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture. [2]
- Disposal: Small amounts of waste **aluminum iodide** can be carefully quenched by slow addition to a large volume of ice water with stirring, followed by neutralization (e.g., with sodium carbonate) before disposal in accordance with local regulations.[17]

Conclusion

From its early exploration in the context of the "aluminium-iodine reaction" in the late 19th century to its modern applications in semiconductor technology, **aluminum iodide** has proven to be a chemical of significant scientific and practical interest. Its potent Lewis acidity and unique reactivity profile have established it as a valuable reagent in the synthetic chemist's toolbox. This guide has provided a detailed overview of its discovery, properties, synthesis, and applications, intended to equip researchers and professionals with the knowledge necessary for its safe and effective use. Further research into the catalytic applications of **aluminum iodide** and its derivatives may yet unveil new and exciting opportunities in chemical synthesis and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aluminum iodide | AlI₃ | CID 82222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Itschem.com [Itschem.com]
- 3. aluminium iodide [webbook.nist.gov]
- 4. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 5. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Aluminium - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. webqc.org [webqc.org]
- 14. Aluminium iodide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 15. aluminum iodide [chemister.ru]
- 16. study.com [study.com]
- 17. flinnsci.com [flinnsci.com]
- 18. youtube.com [youtube.com]
- 19. echemi.com [echemi.com]
- 20. youtube.com [youtube.com]
- 21. arkat-usa.org [arkat-usa.org]
- 22. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- To cite this document: BenchChem. [The Discovery and Enduring Utility of Aluminum Iodide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582002#discovery-and-history-of-aluminum-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com